(3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate
Overview
Description
(3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is an organic compound that features a unique combination of a dimethylphenylsilyl group and a hexenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate typically involves the reaction of a suitable hexenoate precursor with a dimethylphenylsilyl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include the selection of efficient catalysts, solvent systems, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylphenylsilyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be used in the development of biologically active molecules or as a probe in biochemical studies.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate involves its interaction with specific molecular targets and pathways. The dimethylphenylsilyl group can influence the compound’s reactivity and binding affinity, while the hexenoate ester provides a site for further chemical modifications. These interactions can modulate biological activity, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- (3R,4E)-3-(Dimethylphenylsilyl)-3-methyl-1,7-diphenyl-4-heptene
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is unique due to its specific combination of a dimethylphenylsilyl group and a hexenoate ester. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis, materials science, and potentially in biological systems.
Properties
IUPAC Name |
methyl (E,3R)-3-[dimethyl(phenyl)silyl]hex-4-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBVSVWXXPCVKB-KVEVGEHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136174-52-2 | |
Record name | (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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